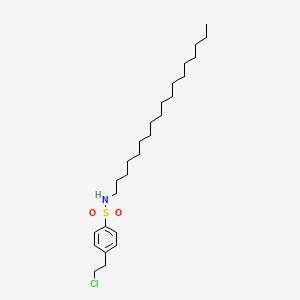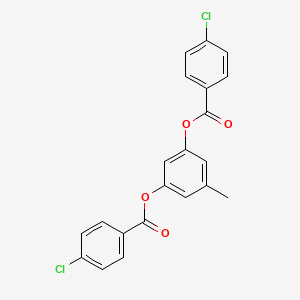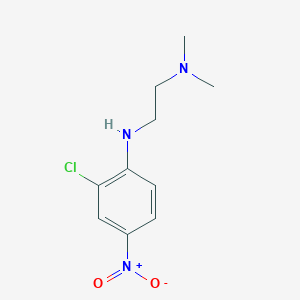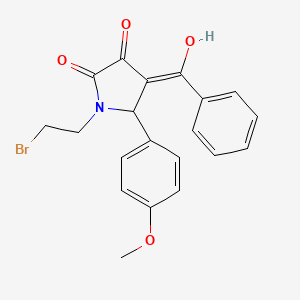
4-(2-chloroethyl)-N-octadecylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MOC , is a chemical compound with the following structural formula:
C6H13Cl2NO
It consists of a morpholine ring with a chloroethyl group and an octadecylbenzenesulfonamide side chain. Let’s explore its properties and applications.
Méthodes De Préparation
Synthetic Routes:: MOC can be synthesized through various routes. One common method involves reacting morpholine with 2-chloroethanol in the presence of an acid catalyst. The resulting intermediate is then reacted with octadecylbenzenesulfonyl chloride to yield MOC.
Industrial Production:: Industrial production typically involves large-scale synthesis using optimized conditions. The process may vary depending on the manufacturer, but the key steps remain consistent.
Analyse Des Réactions Chimiques
Reactions:: MOC undergoes several reactions, including:
Substitution: The chloroethyl group can be replaced by other nucleophiles.
Oxidation/Reduction: MOC may participate in redox reactions.
Acid-Base Reactions: It reacts with acids and bases.
Substitution: Nucleophiles like amines or thiols.
Oxidation/Reduction: Oxidizing agents (e.g., KMnO₄) or reducing agents (e.g., NaBH₄).
Acid-Base Reactions: Strong acids (e.g., HCl) or bases (e.g., NaOH).
Major Products:: The major products depend on the specific reaction conditions. For example, substitution reactions yield various derivatives of MOC.
Applications De Recherche Scientifique
MOC finds applications in:
Pharmaceuticals: Used as an intermediate in the synthesis of drugs like floredil, morinamide, nimorazole, and pholcodine.
Agrochemicals: Intermediates for pesticide production.
Dyestuffs: Used in dye synthesis.
Mécanisme D'action
The exact mechanism by which MOC exerts its effects varies based on its application. In pharmaceuticals, it may interact with specific molecular targets or pathways, leading to therapeutic outcomes.
Comparaison Avec Des Composés Similaires
MOC’s uniqueness lies in its combination of the morpholine ring, chloroethyl group, and octadecylbenzenesulfonamide side chain. Similar compounds include 4-(2-chloroethyl)morpholine hydrochloride , bis(2-chloroethyl) ether , and 4-(2-chloroethyl)morpholine .
Propriétés
Formule moléculaire |
C26H46ClNO2S |
|---|---|
Poids moléculaire |
472.2 g/mol |
Nom IUPAC |
4-(2-chloroethyl)-N-octadecylbenzenesulfonamide |
InChI |
InChI=1S/C26H46ClNO2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-28-31(29,30)26-20-18-25(19-21-26)22-23-27/h18-21,28H,2-17,22-24H2,1H3 |
Clé InChI |
SSKPVGHWEYBXRL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(5-ethyl-1,3-benzoxazol-2-yl)-4-{[(Z)-(4-nitrophenyl)methylidene]amino}phenol](/img/structure/B11539572.png)
![5-cyano-6-{[2-(furan-2-ylamino)-2-oxoethyl]sulfanyl}-4-(2-methoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11539582.png)
![Bis[2-(4-nitrophenyl)-2-oxoethyl] benzene-1,4-dicarboxylate](/img/structure/B11539588.png)

![2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-4-methoxy-6-(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11539596.png)
![(2E)-2-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one](/img/structure/B11539599.png)
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-4-(1H-indol-3-yl)butanehydrazide](/img/structure/B11539605.png)
![2,4-dichloro-6-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11539609.png)
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-3-chloroaniline](/img/structure/B11539624.png)
![2-(1,3-benzothiazol-2-yl)-4-{[(Z)-(3-chloro-4-methoxyphenyl)methylidene]amino}phenol](/img/structure/B11539626.png)
![(2-aminophenyl)[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B11539643.png)
![1-{1-[2-(Cyclohex-1-en-1-yl)ethyl]-3-(3,4-dichlorophenyl)-5,5-dimethyl-2-oxoimidazolidin-4-yl}-3-(3,4-dichlorophenyl)-1-hydroxyurea](/img/structure/B11539647.png)


